Product packaging for Ethyl 4-fluoropiperidine-4-carboxylate(Cat. No.:CAS No. 845958-77-2)

Ethyl 4-fluoropiperidine-4-carboxylate

Cat. No.: B3157142
CAS No.: 845958-77-2
M. Wt: 175.2 g/mol
InChI Key: IRHZQIJIMBFMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. rsc.orgnih.gov Its prevalence in drug molecules, with over half of all FDA-approved small-molecule drugs containing at least one N-heterocycle and piperidine being the most common, underscores its importance. doi.org

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov Consequently, the combination of a piperidine scaffold with fluorine atoms has become an area of intense research, offering access to novel chemical entities with improved drug-like properties. evitachem.comnih.gov The synthesis of these fluorinated piperidines, however, can be challenging, often requiring specialized and multi-step synthetic approaches. doi.org

Overview of Piperidine-4-Carboxylate Derivatives as Versatile Synthetic Intermediates

Piperidine-4-carboxylate derivatives, such as ethyl 4-piperidinecarboxylate, are highly versatile building blocks in organic synthesis. chemicalbook.comchemicalbook.comnih.govtcichemicals.com The ester functionality at the C4 position can be readily transformed into a variety of other functional groups, including amides, carboxylic acids, and alcohols, providing a handle for further molecular elaboration. evitachem.comresearchgate.net This versatility allows for the construction of diverse libraries of compounds for screening in drug discovery programs. google.com The piperidine nitrogen can also be functionalized, further expanding the accessible chemical space. researchgate.netresearchgate.netsigmaaldrich.com

Rationale for Strategic Fluorine Incorporation at the C4 Position in Piperidine Systems

The specific placement of a fluorine atom at the C4 position of the piperidine ring, as seen in ethyl 4-fluoropiperidine-4-carboxylate, is a deliberate design choice driven by several key considerations. This substitution can significantly impact the conformation and basicity of the piperidine ring. The conformational preferences of fluorinated piperidines are influenced by a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.net

Furthermore, introducing a fluorine atom at a site that might otherwise be susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov The C4 position is often a site of metabolism for piperidine-containing drugs. The presence of the fluorine atom can also modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's solubility, permeability, and interaction with its biological target. nih.govresearchgate.net

Below is a table summarizing the key properties of this compound hydrochloride and its N-Boc protected precursor, which are commercially available and serve as starting points for many synthetic routes.

PropertyThis compound hydrochlorideEthyl N-Boc-4-fluoropiperidine-4-carboxylate
CAS Number 845909-49-1 protheragen.aiambeed.com416852-82-9 synblock.com
Molecular Formula C₈H₁₅ClFNO₂ protheragen.aiC₁₃H₂₂FNO₄ synblock.com
Molecular Weight 211.67 g/mol protheragen.ai275.318 g/mol synblock.com
Appearance White to off-white crystalline solid protheragen.aiNot specified
Storage Under inert gas (nitrogen or Argon) at 2-8 °C protheragen.aiDry, sealed place

A plausible synthetic route to obtain the unprotected this compound involves the deprotection of its N-protected analogues. For instance, the N-benzyl derivative, Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, can be synthesized and subsequently debenzylated, often using catalytic hydrogenation with palladium on carbon, to yield the target compound. researchgate.netresearchgate.net Similarly, the commercially available N-Boc protected version can be deprotected under acidic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FNO2 B3157142 Ethyl 4-fluoropiperidine-4-carboxylate CAS No. 845958-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoropiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-2-12-7(11)8(9)3-5-10-6-4-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHZQIJIMBFMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Fluoropiperidine 4 Carboxylate and Its Analogs

Direct Fluorination Approaches to the Piperidine (B6355638) Ring System

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed piperidine-4-carboxylate ring. This can be achieved through electrophilic, nucleophilic, or deoxofluorination reactions, each offering distinct advantages and challenges.

Electrophilic Fluorination Strategies (e.g., N-fluorobenzenesulfonimide Mediated)

Electrophilic fluorination is a common method for creating C-F bonds by reacting a nucleophilic carbon center with an electrophilic fluorine source. acs.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and ease of handling compared to elemental fluorine. acs.orgproquest.com

The synthesis of ethyl 4-fluoropiperidine-4-carboxylate analogs can be achieved by the deprotonation of a suitable piperidine precursor to form an enolate, which then acts as the nucleophile. This enolate is subsequently trapped by an electrophilic fluorinating agent like NFSI. A notable example is the preparation of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate. In this synthesis, the starting material, ethyl 1-benzylpiperidine-4-carboxylate, is treated with a strong base such as lithium diisopropylamide (LDA) to generate the corresponding lithium enolate. This intermediate is then reacted with NFSI to introduce the fluorine atom at the 4-position of the piperidine ring.

Table 1: Electrophilic Fluorination of Ethyl 1-benzylpiperidine-4-carboxylate

Precursor Base Fluorinating Agent Product

NFSI is a crystalline solid that is stable and less hazardous than many other electrophilic fluorinating agents. nih.gov The reaction mechanism is believed to proceed via an SN2 pathway, where the enolate attacks the electrophilic fluorine atom of NFSI. sigmaaldrich.com This methodology has proven effective for the fluorination of various carbanionic substrates, including ortho-lithiated aromatics and enolates of ketones and esters. proquest.com

Nucleophilic Fluorination Routes

Nucleophilic fluorination provides an alternative pathway where a carbon center is rendered electrophilic and is subsequently attacked by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride. nih.gov This approach often requires the presence of a good leaving group at the target position. While challenging, methods are being developed to facilitate this transformation.

One modern approach involves a fluoro-Prins reaction. For instance, the synthesis of substituted 4-fluoropiperidines can be accomplished using the reagent combination of 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine (B1362565) (DMPU) and hydrogen fluoride (HF). acs.org This DMPU/HF system serves as an effective nucleophilic fluorination reagent for the diastereoselective synthesis of 4-fluoropiperidines from homoallylic tosylamines and various aldehydes. acs.orgamazonaws.com The reaction proceeds through a cyclization cascade initiated by the activation of the aldehyde, followed by intramolecular attack of the homoallylic amine and subsequent trapping of the resulting carbocationic intermediate by the fluoride ion. This method provides good yields and diastereoselectivity. acs.org

The diastereoselective synthesis of monofluorinated piperidines can also be achieved through nucleophilic substitution, but this often necessitates the difficult preparation of precursors with defined stereochemistry. nih.gov The success of nucleophilic fluorination is highly dependent on the nature of the substrate and the fluoride source. For example, the nucleophilicity of fluoride can be enhanced by using reagents like cesium fluoride (CsF) in the presence of tert-alcohols, which form hydrogen bonds with the fluoride ion. nih.gov

Deoxofluorination Reactions in Piperidine Synthesis

Deoxofluorination is a powerful technique for converting hydroxyl or carbonyl groups into C-F bonds. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose. nih.govsigmaaldrich.comucla.edu

In the context of synthesizing this compound, a plausible strategy involves the deoxofluorination of a precursor like ethyl 4-hydroxy-piperidine-4-carboxylate. The hydroxyl group would be converted directly to a fluorine atom. Alternatively, one could start from ethyl 4-oxopiperidine-3-carboxylate and convert the ketone to a gem-difluoride, although this would not yield the target mono-fluorinated product directly. orgsyn.org

Deoxofluorination reactions have been successfully applied to the synthesis of fluorinated proline analogs, demonstrating their utility in creating C-F bonds within cyclic amino acid structures. sigmaaldrich.com For example, Deoxo-Fluor® has been used in the synthesis of a 2-azabicyclo[2.1.1]hexane analogue of 4-fluoroproline. sigmaaldrich.com These reagents typically react with alcohols to form alkyl fluorides, often with inversion of stereochemistry. ucla.edu While effective, these reagents must be handled with care as they can react violently with water. nih.govorgsyn.org Newer crystalline reagents, such as aminodifluorosulfinium tetrafluoroborates, have been developed as safer, more selective alternatives that often produce fewer elimination byproducts compared to DAST and Deoxo-Fluor. nih.gov

Ring-Forming Reactions for Fluorinated Piperidine-4-Carboxylates

An alternative to direct fluorination is the construction of the piperidine ring from fluorinated precursors. This approach is particularly useful as it can leverage the wide availability of simple fluorinated building blocks.

Palladium-Catalyzed Annulation and Cyclization Approaches

Palladium-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. nih.govacs.org These methods involve the formation of multiple C-C or C-heteroatom bonds in a single catalytic cycle, often starting from simple, readily available components. While specific examples for the direct synthesis of this compound via this method are not prevalent, the general strategy holds significant promise.

Palladium catalysis can be used to construct fused heterocyclic products from aryl halides and in-situ generated strained cyclic allenes. nih.gov Other strategies involve the palladium-catalyzed [4+2] and [5+2] annulations of propargyl carbonates with tethered anilines to create tetrahydroquinolines, demonstrating the potential for building six-membered nitrogen heterocycles. researchgate.net Such strategies could conceivably be adapted to use fluorinated building blocks to generate the desired piperidine ring. For instance, a cascade reaction combining nucleophilic substitution, a palladium-catalyzed Heck reaction, and C-H activation has been used to prepare spiro-fused indolines, including fluorinated derivatives. researchgate.net These examples highlight the versatility of palladium catalysis in constructing complex ring systems, which could be applied to the synthesis of fluorinated piperidine-4-carboxylates.

Hydrogenation and Reduction Strategies from Fluorinated Pyridine (B92270) Precursors

One of the most direct and robust methods for synthesizing fluorinated piperidines is the hydrogenation of readily available fluorinated pyridine precursors. nih.govnih.gov This strategy benefits from the commercial availability of a wide range of substituted fluoropyridines. The key challenge in this approach is to achieve selective reduction of the pyridine ring without causing hydrodefluorination (loss of the fluorine atom). nih.gov

Both rhodium and palladium catalysts have been successfully employed for this transformation. A rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com However, this method can be sensitive to functional groups like esters.

More recently, a palladium-catalyzed hydrogenation protocol has been established that shows broad functional group tolerance, including esters, amides, and even other aromatic systems. nih.govnih.gov This method typically uses a heterogeneous catalyst, such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like hydrochloric acid (HCl). nih.govacs.org The acid is crucial for protonating the substrate and product, which prevents catalyst deactivation and suppresses the undesired hydrodefluorination pathway. nih.govacs.org This approach allows for the synthesis of a wide array of functionalized fluorinated piperidines, including those with ester groups, making it a highly viable route to this compound and its analogs. nih.gov

Table 2: Palladium-Catalyzed Hydrogenation of a Functionalized Fluoropyridine

Catalyst Acid Solvent Substrate Class Product Class

This heterogeneous catalysis method is robust, scalable, and tolerant of air and moisture, making it particularly attractive for practical synthesis. nih.govnih.gov

Radical-Mediated Cyclizations in Piperidine Formation

The formation of the piperidine ring can be effectively achieved through radical-mediated cyclizations, a method that involves the creation of a carbon-centered radical that then attacks an unsaturated bond within the same molecule to form a ring. These reactions are valued for their ability to proceed under mild conditions and their tolerance of various functional groups.

One approach involves the use of a radical initiator, such as triethylborane, to begin a complex radical cascade with 1,6-enynes, leading to polysubstituted alkylidene piperidines. nih.gov Another modern technique employs photoredox catalysis, where a light-absorbing catalyst initiates the formation of an aryl radical from a linear aryl halide precursor. nih.gov This radical then undergoes a regioselective cyclization to furnish complex spiropiperidines. nih.gov This light-driven method is notable for operating under mild conditions without the need for toxic reagents or precious metals. nih.gov

Researchers have also developed methods for creating polysubstituted piperidines through the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Furthermore, cobalt(II) catalysts have been used in the intramolecular cyclization of linear amino-aldehydes, providing good yields of various piperidines. nih.gov

Table 1: Examples of Radical-Mediated Cyclization for Piperidine Synthesis
MethodCatalyst/InitiatorKey FeatureReference
Photoredox CatalysisOrganic Photoredox Catalyst (e.g., 3DPAFIPN)Forms spirocyclic piperidines from linear aryl halides under mild, light-driven conditions. nih.gov
Radical CascadeTriethylboraneSynthesizes polysubstituted alkylidene piperidines from 1,6-enynes. nih.gov
Amino-aldehyde CyclizationCobalt(II) complexEffective for producing various piperidines from linear amino-aldehydes. nih.gov

Intramolecular Hydroamination/Cyclization Cascades

Intramolecular hydroamination is a powerful atom-economical method for constructing nitrogen-containing heterocycles like piperidines. This reaction involves the addition of an N-H bond of an amine across a C-C multiple bond within the same molecule.

Rhodium-based catalysts have been particularly successful in this area. For instance, the catalyst [Rh(COD)(DPPB)]BF4 has been used for the intramolecular anti-Markovnikov hydroamination of certain aminopropyl vinylarenes to produce 3-arylpiperidines in high yields. berkeley.edu This method demonstrates high diastereoselectivity when forming 3,5-disubstituted piperidines. berkeley.edu Brønsted acids, such as triflic acid or sulfuric acid, can also catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, forming piperidines in excellent yields. acs.orgnih.gov This acid-catalyzed approach is a desirable method for creating both piperidine and pyrrolidine (B122466) rings. acs.orgnih.gov

Another strategy involves a reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction is initiated by acid-mediated alkyne functionalization, which forms an enamine and then an iminium ion, which is subsequently reduced to create the piperidine ring. nih.gov

Table 2: Catalysts for Intramolecular Hydroamination in Piperidine Synthesis
Catalyst SystemSubstrate TypeProductReference
[Rh(COD)(DPPB)]BF41-(3-aminopropyl)vinylarenes3-Arylpiperidines berkeley.edu
Triflic Acid or Sulfuric AcidAminoalkenes with N-electron-withdrawing groupPiperidines acs.orgnih.gov
Acid-mediatedAlkynesPiperidines (via reductive cascade) nih.gov

Strecker-Type Condensation Routes to Piperidine-4-Carboxylates

The Strecker synthesis is a classic multi-component reaction that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.com This methodology can be adapted to synthesize precursors for piperidine-4-carboxylates by using a piperidone derivative as the ketone component.

An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide (HCN) yields the corresponding anilino-nitrile in high yield (around 90%). researchgate.net This α-aminonitrile is a key intermediate. Selective hydrolysis of the nitrile group, for instance with concentrated sulfuric acid, converts it into the corresponding anilino-amide. researchgate.net Further vigorous hydrolysis followed by esterification can then produce the target methyl 4-anilinopiperidine-4-carboxylate. researchgate.net

This approach is synthetically valuable because the resulting N-acylated α-aminocarbonitriles are of direct interest in drug discovery. nih.gov The reaction can be challenging, particularly with aldehydes or ketones that have an adjacent methylene (B1212753) group, which can lead to side reactions like self-condensation. nih.gov However, the Strecker reaction remains a standard and efficient method for preparing natural and non-natural α-amino acids and their derivatives. masterorganicchemistry.comnih.gov

Asymmetric and Stereoselective Synthesis of Fluorinated Piperidine Derivatives

Creating fluorinated piperidines with specific stereochemistry is a significant challenge in synthetic chemistry, crucial for developing effective pharmaceuticals. nih.gov Asymmetric synthesis methods aim to control the three-dimensional arrangement of atoms, which is vital for a molecule's biological activity.

One prominent strategy is the asymmetric hydrogenation of fluorinated pyridine precursors. acs.org Using rhodium(I) complexes, fluoropyridines can undergo a dearomatization-hydrogenation process to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This one-pot process avoids the need for pre-functionalized substrates with defined stereochemistry. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is another effective method. mdpi.com

Chiral nickel(II) complexes have also emerged as a powerful tool for the asymmetric synthesis of various fluorinated amino acids, which can be precursors or analogs of functionalized piperidines. nih.govbeilstein-journals.org This method involves the alkylation of the Ni(II) complex with a fluorinated alkyl iodide, where the chiral ligand on the complex directs the stereochemical outcome with high selectivity. beilstein-journals.org These strategies are essential for accessing the highly valuable and structurally complex fluorinated piperidine scaffolds. acs.org

Optimization and Scale-Up of Synthetic Protocols for this compound

Moving a synthetic route from a laboratory setting to a larger industrial scale requires robust, efficient, and high-yielding reactions. For a key pharmaceutical intermediate like this compound, optimization is critical.

A key consideration for scale-up is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), for hydrogenation steps. acs.org These catalysts are easily separated from the reaction mixture, simplifying purification. A robust method for the cis-selective hydrogenation of fluoropyridines using a common heterogeneous palladium catalyst has been developed, which is tolerant to air and moisture and can be applied to gram-scale synthesis. acs.org

Multi-step syntheses also require optimization at each stage. For example, an improved synthesis of a related key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, was developed starting from 1-benzylpiperidine-4-one. researchgate.net The process involved optimizing a Strecker-type condensation, selective hydrolysis, and a final catalytic N-debenzylation step to achieve near-quantitative yields. researchgate.net Such optimizations, focusing on yield, purity, and ease of isolation, are crucial for the viable large-scale production of complex piperidine derivatives. researchgate.net

Synthesis of Precursor Molecules for C4-Fluoropiperidine-4-Carboxylates

The synthesis of this compound relies on the availability of key precursor molecules. The core piperidine structure is typically derived from a piperidone, while the fluorine and carboxylate groups are introduced through specific chemical transformations.

A common starting material is a 4-piperidone (B1582916) derivative, such as 1-benzylpiperidine-4-one or ethyl 4-oxopiperidine-1-carboxylate. researchgate.netresearchgate.net The synthesis of ethyl 4-oxopiperidine-1-carboxylate itself is a foundational step. researchgate.net These piperidones serve as the ketone component in reactions like the Strecker condensation to introduce the C4-amino (or anilino) and nitrile groups, which are then converted to the final carboxylate. researchgate.net

Chemical Transformations and Derivatization of Ethyl 4 Fluoropiperidine 4 Carboxylate

Ester Functional Group Modifications (e.g., Hydrolysis, Transesterification)

The ester group in ethyl 4-fluoropiperidine-4-carboxylate is a primary site for chemical modification, offering a gateway to other important functional groups.

Hydrolysis:

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-fluoropiperidine-4-carboxylic acid, under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of many pharmaceutical agents, as the resulting carboxylic acid can be coupled with various amines to form amides or used in other synthetic transformations. For instance, the hydrolysis of related 4-carboxy-4-anilidopiperidine esters has been a key step in the synthesis of potent opioid receptor ligands. nih.gov While direct literature on the hydrolysis of this compound is not prevalent, the principles are well-established for similar structures. Typically, treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, effectively yields the carboxylic acid.

Transesterification:

Transesterification of the ethyl ester to other alkyl esters is another valuable modification. This reaction is often employed to alter the physical properties of the molecule or to introduce a different protecting group. The transesterification of β-keto esters, a class of compounds with some electronic similarities to 4-hetero-substituted esters, has been extensively studied. nih.gov These reactions can be catalyzed by a variety of reagents, including acids, bases, and organometallic complexes. nih.gov For this compound, transesterification can be achieved by heating the compound in the presence of an excess of another alcohol and a suitable catalyst. Boronic acids have emerged as efficient and environmentally benign catalysts for the transesterification of β-keto esters and could potentially be applied to this system. nih.gov

Table 1: Representative Ester Functional Group Modifications

Transformation Reagents and Conditions Product

Oxidation Reactions on the Piperidine (B6355638) Ring System

Oxidation of the piperidine ring of this compound can lead to the formation of various valuable intermediates, such as piperidones or tetrahydropyridines. The nitrogen atom of the piperidine ring typically requires protection, for example as an N-Boc derivative, before oxidation to control the reaction's regioselectivity and prevent undesired side reactions.

While specific studies on the oxidation of this compound are limited, research on the oxidation of N-Boc-piperidines provides valuable insights. For instance, N-Boc-4-piperidone is a common precursor in the synthesis of various compounds and can be prepared by the oxidation of N-Boc-4-hydroxypiperidine. chemicalbook.com The oxidation of the piperidine ring at positions other than the nitrogen can be challenging due to the inherent reactivity of the C-H bonds. However, modern catalytic methods are emerging for the site-selective C-H oxidation of saturated heterocycles.

N-Substitution Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key handle for introducing a wide variety of substituents, which is a common strategy in drug discovery to modulate pharmacological properties.

N-Alkylation:

N-alkylation is a straightforward and widely used modification. It can be achieved by reacting this compound with an alkyl halide in the presence of a base. researchgate.net Common bases used for this transformation include potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net For example, the synthesis of ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate has been reported, which is a key intermediate for certain biologically active molecules. researchgate.net

N-Arylation:

The introduction of an aryl group onto the piperidine nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.orgnih.gov This reaction involves the coupling of the piperidine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups on both the piperidine and the aryl partner. The choice of ligand is often crucial for achieving high yields and can be tailored to the specific substrates.

N-Acylation:

N-acylation is another important transformation, leading to the formation of amides. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. N-acylation is often used to introduce specific pharmacophores or to modify the basicity of the piperidine nitrogen.

Table 2: N-Substitution Reactions of this compound

Reaction Type Reagent Catalyst/Base Product Class
N-Alkylation Alkyl halide (e.g., Benzyl bromide) K₂CO₃ or NaH N-Alkyl-4-fluoropiperidine-4-carboxylate
N-Arylation Aryl halide (e.g., Aryl bromide) Pd catalyst, Phosphine ligand, Base N-Aryl-4-fluoropiperidine-4-carboxylate
N-Acylation Acyl chloride or Anhydride Base (e.g., Triethylamine) N-Acyl-4-fluoropiperidine-4-carboxylate

Further Functionalization at Other Ring Positions of the Fluoropiperidine Scaffold

While the ester and the nitrogen atom are the most common sites for derivatization, functionalization at other positions of the piperidine ring can lead to novel and structurally diverse compounds. The presence of the fluorine atom at the C4 position can influence the reactivity of the adjacent C-H bonds.

The direct C-H functionalization of piperidines is a challenging but rapidly developing field. nih.gov Site-selectivity is a major hurdle, as the C-H bonds at different positions (C2, C3, and C4) have different electronic and steric environments. nih.govresearchgate.net The C2 position is electronically activated due to the adjacent nitrogen, while the C3 position is deactivated by the inductive effect of the nitrogen. nih.govresearchgate.net The C4 position is generally more sterically accessible. nih.gov

Rhodium-catalyzed C-H insertion reactions have shown promise for the site-selective functionalization of piperidine derivatives. nih.gov By carefully selecting the catalyst and the N-protecting group, it is possible to direct functionalization to the C2, C3, or C4 positions. nih.govnih.gov While these methods have not been specifically applied to this compound, they represent a powerful strategy for accessing novel analogs. For instance, functionalization at the C3 position could be achieved indirectly through the ring-opening of a cyclopropane (B1198618) intermediate formed from a corresponding tetrahydropyridine. nih.gov

Conformational Analysis and Theoretical Investigations of Fluorinated Piperidine Scaffolds

Stereoelectronic Effects in C-F Bond Orientations (e.g., Axial-F Preference)

The orientation of the carbon-fluorine (C-F) bond in fluorinated piperidines is governed by a complex interplay of stereoelectronic effects, often leading to a preference for the axial position, which contrasts with the typical equatorial preference of larger substituents in cyclohexane (B81311) rings. This axial preference is a result of several underlying forces.

Key among these are charge-dipole interactions and hyperconjugation. nih.gov In protonated piperidinium (B107235) ions, a significant stabilizing interaction can occur between the partial positive charge on the nitrogen and the electronegative fluorine atom (C−F···H-N+), favoring the axial conformer. nih.gov

A systematic study on a variety of fluorinated piperidine (B6355638) derivatives revealed that the axial-F preference can be attributed to these delocalization forces. nih.gov For instance, in TFA- and NH-analogues of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073), hyperconjugative interactions were found to be a significant stabilizing force for the axial conformer. nih.gov Conversely, for the corresponding HCl-analogues, electrostatic interactions were the primary contributors to the axial preference in solution. nih.gov

Computational Chemistry Approaches to Conformational Behavior

Computational chemistry provides powerful tools to investigate and rationalize the conformational behavior of fluorinated piperidines. These methods allow for a detailed analysis of the energetics and geometries of different conformers, complementing experimental findings.

Molecular Modeling and Dynamics Simulations

For related systems, computational investigations have been instrumental. For example, studies on diversely substituted and protected fluorinated piperidines have utilized computational models to understand the forces at play. nih.govchimia.ch These models often involve starting with an initial geometry, which is then optimized to find the lowest energy conformation.

Quantum Chemical Calculations on Fluorine-Containing Heterocyclic Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable in elucidating the conformational preferences of fluorinated piperidines. nih.gov These calculations allow for the accurate determination of the relative energies of different conformers and the quantification of the various stereoelectronic interactions.

A systematic computational analysis (M06-2X/def2-QZVPP) was performed on a library of fluorinated piperidine derivatives to rationalize their conformational behavior. nih.gov These calculations were conducted in both the gas phase and in solution, using a polarizable continuum model (PCM) to account for solvent effects. The computational results were in good agreement with experimental observations from NMR studies, correctly predicting the preferred conformer in almost all cases. nih.gov

Below is a table summarizing the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for selected fluorinated piperidine derivatives from a comprehensive study, illustrating the predictive power of quantum chemical calculations.

CompoundSolventΔG (axial → equatorial) (kcal/mol) - CalculatedExperimental Observation
3-Fluoropiperidine (TFA-analogue) Chloroform (B151607)+0.9axial
3-Fluoropiperidine (HCl-analogue) Water+1.8axial
3,5-Difluoropiperidine (TFA-analogue) Chloroform+0.9axial
3,5-Difluoropiperidine (HCl-analogue) Water+3.9axial
Data sourced from a study by Nairoukh et al., illustrating the preference for the axial conformation (a positive ΔG indicates the axial conformer is more stable). The study did not include Ethyl 4-fluoropiperidine-4-carboxylate.

Influence of Solvation and Solvent Polarity on Conformational Preferences

Solvation plays a major role in the conformational behavior of fluorinated piperidines, with solvent polarity being a key determinant of the position of the conformational equilibrium. nih.govchimia.ch The preference for the axial or equatorial orientation of the fluorine substituent can often be tuned, and in some cases inverted, by changing the solvent. nih.gov

A clear correlation between solvent polarity and the preference for the axial fluorine conformation has been demonstrated. nih.gov In a study of an N-TFA protected 3,5-difluoropiperidine, increasing the solvent polarity from benzene (B151609) to DMSO resulted in a stronger preference for the axial conformer, as evidenced by changes in NMR coupling constants. nih.gov

This solvent effect is attributed to the different dipole moments of the axial and equatorial conformers. The conformer with the larger dipole moment is generally better stabilized by more polar solvents. In many fluorinated piperidines, the axial conformer is more polar, and thus its stability increases with increasing solvent polarity. nih.gov For example, with N-Boc protected 3,5-difluoropiperidine, computational and experimental data in chloroform suggest a preference for the equatorial orientation of the fluorine atoms. However, by increasing the solvent polarity to DMSO, the conformational preference can be inverted to favor the axial conformer. nih.gov

The following table presents data on the influence of solvent on the conformational preference of a protected 3,5-difluoropiperidine derivative.

N-Protecting GroupSolventDielectric Constant (ε)Observed Conformation
BocChloroform4.81Equatorial
BocDMSO46.7Axial
This table illustrates how increasing solvent polarity can shift the conformational equilibrium from equatorial to axial for a 3,5-difluoropiperidine derivative, as reported by Nairoukh et al. nih.gov

Crystal Structure Analysis and Intermolecular Interactions

To date, a specific crystal structure for this compound has not been reported in the surveyed scientific literature. However, crystal structure analysis of closely related fluorinated piperidine derivatives provides valuable insights into the solid-state conformation and the nature of intermolecular interactions.

For instance, the X-ray crystal structure of a related compound, F₂-PipPhos (a difluorinated phosphoramidite (B1245037) analogue of PipPhos), revealed a dominant 1,3-diaxial conformation of the fluorine atoms in the solid state. sigmaaldrich.com This is in contrast to its behavior in solution where the equatorial orientation was observed, highlighting that the forces governing solid-state packing can lead to different conformational preferences compared to the solution phase. sigmaaldrich.com

In another example, the X-ray crystal structure of YMSA-0998, a compound containing a 4-fluoropiperidine (B2509456) ring, established that the piperidine ring adopts a chair conformation with the fluorine atom in the axial position. researchgate.net This axial preference in the solid state was attributed to the minimization of dipole-dipole repulsion between the N-H bond and a lone pair of the nitrogen atom in the piperidine ring. researchgate.net

The analysis of intermolecular interactions in the crystalline state is crucial for understanding the packing of molecules. These interactions can include conventional hydrogen bonds, as well as weaker interactions involving fluorine, such as C-H···F contacts. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. researchgate.net While no specific data for this compound is available, analysis of other fluorinated organic molecules shows that H···H, O···H/H···O, and C···H/H···C contacts are often significant contributors to the crystal packing. researchgate.net

Ethyl 4 Fluoropiperidine 4 Carboxylate As a Key Synthetic Synthon in Medicinal Chemistry Research

Design and Synthesis of Fluorinated Bioactive Scaffolds

The piperidine (B6355638) ring is a prevalent scaffold in many centrally active drugs, and the introduction of fluorine can significantly enhance pharmacological properties. Ethyl 4-fluoropiperidine-4-carboxylate serves as a key starting material for accessing a variety of more complex fluorinated bioactive molecules. d-nb.info Medicinal chemists utilize this synthon to construct intricate molecular architectures, including spirocyclic systems, which are of great interest in drug discovery. acs.orgnih.govacs.org

For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and identified as potent acetyl-CoA carboxylase (ACC) inhibitors. nih.gov Similarly, new pyrrolo[1,2-a]quinoxaline (B1220188) derivatives incorporating a substituted piperidine moiety have been designed and shown to possess interesting cytotoxic potential against several leukemia cell lines. nih.gov The synthesis of these complex scaffolds often begins with the modification of simpler building blocks like this compound or its N-protected analogues. researchgate.netsynblock.com The presence of the fluorine atom and the ester group on the same carbon allows for diverse chemical transformations, enabling the construction of libraries of compounds for screening. nih.govnih.gov This strategic incorporation of the fluoropiperidine moiety is a common approach to developing novel agents with potential applications in oncology and neurodegenerative diseases. nih.gov

Strategies for Modulating Molecular Properties through Fluorine Incorporation (Chemical Perspective)

The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry to fine-tune the physicochemical properties of drug candidates. The electron-withdrawing nature of fluorine can profoundly influence basicity, metabolic stability, lipophilicity, and binding interactions.

The introduction of a fluorine atom onto the piperidine ring has a significant impact on the basicity (pKa) of the nitrogen atom. cambridgemedchemconsulting.com Due to its strong electron-withdrawing inductive effect, fluorine reduces the electron density on the nitrogen, thereby lowering its pKa and making it less basic. cambridgemedchemconsulting.com This modulation of basicity is a critical aspect of drug design, as it can affect properties such as solubility, cell permeability, and off-target activity, particularly interactions with targets like the hERG channel. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

The magnitude of the pKa reduction depends on the position and stereochemistry of the fluorine atom relative to the nitrogen. cambridgemedchemconsulting.comyuntsg.com Studies on various fluorinated amines have shown that a fluorine atom at the β- or γ-position to the amine can result in a significant pKa shift. nih.gov For cyclic amines like piperidine, the effect is also influenced by the ring's conformation, with an equatorial fluorine atom often exerting a greater pKa-lowering effect than an axial one. cambridgemedchemconsulting.com This predictable control over basicity allows chemists to optimize the ionization state of a molecule at physiological pH, which is crucial for its pharmacokinetic and pharmacodynamic profile.

Table 1: Effect of Fluorination on Amine Basicity

Compound Feature pKa Shift Rationale
β- or γ-Fluorine Substitution Significant decrease Strong inductive electron withdrawal by fluorine reduces electron density on the nitrogen atom. nih.gov

| Equatorial Fluorine | Greater pKa reduction | The orientation of the C-F bond dipole relative to the nitrogen lone pair influences the magnitude of the effect. cambridgemedchemconsulting.com |

Fluorination is a widely used strategy to enhance the metabolic stability of drug candidates. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, thus blocking potential sites of oxidative metabolism. d-nb.infoacs.org Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and oral bioavailability. nih.gov For example, piperidine analogues have demonstrated improved metabolic stability in rat liver microsomes compared to their less stable counterparts. nih.gov

Table 2: Influence of Fluorine on Key Physicochemical Properties

Property Impact of Fluorination Key Considerations
Metabolic Stability Generally increased The high strength of the C-F bond blocks sites of oxidative metabolism. d-nb.infoacs.org

| Lipophilicity (logP/logD) | Variable | Can increase or decrease depending on the molecular environment and the effect on the compound's pKa. nih.govresearchgate.net |

Beyond modulating physicochemical properties, fluorine can play a direct role in enhancing ligand-target interactions and binding affinity. The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole interactions and the formation of non-canonical hydrogen bonds with protein backbones or side chains. researchgate.net

Furthermore, the introduction of fluorine can alter the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket. nih.gov This conformational restriction can reduce the entropic penalty of binding, leading to higher affinity. In some cases, the introduction of fluorine has been shown to significantly affect P-glycoprotein (Pgp)-mediated efflux, a critical factor for CNS drug candidates. nih.gov By carefully positioning fluorine atoms, medicinal chemists can introduce new, favorable interactions with the biological target, thereby improving the potency and selectivity of the drug candidate. nih.gov

Development of Radiotracers for Positron Emission Tomography (PET)

This compound and related fluoropiperidine structures are valuable precursors for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. acs.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. It requires radiotracers labeled with a positron-emitting isotope, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used due to its convenient half-life (109.8 min) and low positron energy. nih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves a late-stage introduction of the ¹⁸F isotope via nucleophilic substitution. Spirocyclic piperidine derivatives have been successfully labeled with ¹⁸F to create potent and selective ligands for targets such as the sigma-1 (σ₁) receptor. acs.orgnih.gov For example, researchers have synthesized [¹⁸F]-labeled spirocyclic piperidine derivatives by reacting a tosylate precursor with [¹⁸F]fluoride. acs.org These radiotracers have shown excellent brain uptake, high specific binding to σ₁ receptors in vivo, and good metabolic stability, making them promising candidates for imaging neuroinflammation and other neurological disorders. acs.orgnih.gov The development of such tracers is crucial for understanding disease pathology and for the development of new therapeutics.

Generation of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a molecule's three-dimensional structure and its biological activity (SAR) is fundamental to drug design. Introducing conformational constraints into a flexible molecule is a classic strategy to probe the bioactive conformation and improve potency and selectivity. nih.gov The substitution of fluorine on the piperidine ring can induce significant conformational preferences, making fluorinated piperidines excellent tools for SAR studies. huji.ac.il

Computational and NMR studies have revealed that the fluorinated piperidine ring often adopts a chair conformation where the fluorine atom prefers an axial position, a phenomenon influenced by hyperconjugation and charge-dipole interactions. d-nb.inforesearchgate.netnih.govresearchgate.net This preference for a specific conformation can effectively "lock" the piperidine ring and its substituents into a well-defined spatial arrangement. nih.gov By synthesizing a series of these conformationally restricted analogues, medicinal chemists can systematically investigate which orientation of substituents leads to optimal interaction with the biological target. nih.gov This approach provides invaluable insights into the pharmacophore, guiding the design of more potent and selective next-generation drug candidates. huji.ac.il

Emerging Research Directions and Future Perspectives in Fluorinated Piperidine Chemistry

Novel Methodologies for Selective Carbon-Fluorine Bond Formation

The creation of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, presents significant synthetic challenges. mdpi.com Historically, methods relied on harsh reagents, but modern research focuses on catalytic and more selective approaches.

Recent advancements have centered on transition metal-catalyzed nucleophilic fluorination, which offers a safer and more practical alternative to traditional methods. rsc.orgresearchgate.net These reactions often utilize readily available fluoride (B91410) salts. For instance, metal-catalyzed processes can transform C-H or C-O bonds directly into C-F bonds, although functionalizing less active C(sp³)–H bonds remains a significant hurdle. rsc.orgresearchgate.net One of the most pursued catalytic routes involves the direct fluorination of positions like the benzylic carbon. rsc.org

Another innovative area is the use of visible-light photoredox catalysis. mdpi.com This technique enables C-F bond cleavage and formation under mild conditions by generating radical intermediates, providing new reaction pathways that differ from traditional two-electron processes. mdpi.com While much of this work has focused on activating C-F bonds in polyfluorinated compounds for defluorinative functionalization, the underlying principles are being explored for C-F bond formation as well. mdpi.com

A significant breakthrough in accessing fluorinated piperidines involves the dearomatization-hydrogenation of readily available and inexpensive fluoropyridines. eurekalert.orgsciencedaily.com Researchers have developed a rhodium-catalyzed one-pot, two-step process that first employs dearomatization, followed by hydrogenation to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. sciencedaily.comspringernature.comnih.gov This method circumvents the difficulties of direct fluorination on a pre-existing piperidine (B6355638) ring. nih.gov To overcome limitations with certain substrates, a complementary palladium-catalyzed hydrogenation method was also developed, which proved effective for substrates inaccessible by the rhodium catalyst and was more tolerant of air and moisture. nih.govmdpi.com

Catalytic System Reaction Type Key Features Reference(s)
Rhodium(I) Complex / Pinacol BoraneDearomatization-HydrogenationOne-pot, two-step process; highly diastereoselective for all-cis products. springernature.com, mdpi.com, nih.gov
Palladium on Carbon (Pd/C)Heterogeneous HydrogenationRobust and simple; chemoselective reduction of fluoropyridines; tolerant of air and moisture. acs.org, nih.gov, mdpi.com
Visible Light Photoredox CatalysisC-F Bond Cleavage/FormationProceeds via radical intermediates; mild reaction conditions. mdpi.com
Transition Metal CatalysisNucleophilic FluorinationUtilizes fluoride salts; targets direct conversion of C-H or C-O bonds. rsc.org, researchgate.net

Chemoenzymatic and Biocatalytic Approaches in Fluorinated Piperidine Synthesis

Biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions, making it an attractive tool for pharmaceutical synthesis. nih.govacs.org While direct enzymatic C-F bond formation remains largely elusive, the use of enzymes to process already fluorinated substrates is a rapidly expanding field. nih.govacs.org

Chemoenzymatic strategies, which combine traditional chemical synthesis with biocatalytic steps, are particularly powerful. A common approach is to chemically synthesize a fluorinated precursor, such as a fluorinated pyridine (B92270) or tetrahydropyridine, which is then transformed by enzymes. nih.gov For example, a one-pot cascade involving an amine oxidase (AmOx) and an ene-imine reductase (IRED) has been developed to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This demonstrates the potential for creating chiral fluorinated piperidines by applying such cascades to fluorinated substrates.

Enzymes like ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases are staples in the pharmaceutical industry for producing chiral alcohols and amines. nih.govacs.org These enzymes can be applied to fluorinated ketones or aldehydes to produce chiral fluorinated building blocks. The evolution of enzymes through protein engineering allows for the expansion of their substrate scope to accept non-natural, fluorinated molecules and to enhance their stability and activity under process conditions. nih.govwiley.com Researchers have also successfully used engineered myoglobin-based catalysts for the stereoselective synthesis of fluorinated cyclopropanes, showcasing the power of biocatalysis to handle fluorinated reagents. acs.orgwpmucdn.com

A strategy for introducing fluorine into complex polyketides involves creating a hybrid polyketide synthase (PKS)/fatty acid synthase (FAS) system that can utilize fluoromalonyl-CoA, demonstrating a biosynthetic pathway for fluorine incorporation. nih.gov Such innovative approaches could one day be adapted for the biosynthesis of fluorinated alkaloids, including piperidine-based structures.

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous flow processing, provides significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

In the context of piperidine synthesis, flow electrochemistry has been successfully employed. For example, the methoxylation of N-formylpiperidine can be performed in an electrochemical flow cell to generate a key intermediate on a multi-gram scale, which can then be used in subsequent reactions. nih.gov This approach offers a scalable and on-demand method for producing piperidine precursors. nih.gov

The application of flow chemistry to the synthesis of fluorinated piperidines is a logical and promising extension. The hydrogenation of fluoropyridines, a key method for accessing fluorinated piperidines, is well-suited for flow reactors. eurekalert.orgacs.org Flow hydrogenation can be performed at high pressures and temperatures more safely than in batch reactors, allowing for rapid reaction optimization and production. This would enable the efficient and scalable production of compounds like ethyl 4-fluoropiperidine-4-carboxylate from its corresponding fluoropyridine precursor. The precise control offered by flow systems could also help to minimize side reactions, such as hydrodefluorination, which can be a challenge in some catalytic systems. mdpi.com

Advanced Computational Design and Prediction of Fluorinated Piperidines

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. youtube.com For fluorinated piperidines, computational methods are crucial for understanding the profound effects of fluorination.

Chemoinformatic analyses are used to evaluate key drug-like properties. For a library of fluorinated piperidines, calculations of pKa revealed that fluorine atoms significantly lower the basicity of the piperidine nitrogen. nih.gov This is a critical parameter, as reduced basicity can correlate with lower affinity for the hERG channel, potentially reducing the risk of cardiac toxicity. nih.gov Computational tools also assess "lead-likeness" and three-dimensionality (3D), which are important for fragments used in drug design. nih.gov

Molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding of fluorinated piperidines to biological targets. nih.govresearchgate.net These studies can reveal crucial interactions between the ligand and amino acid residues in a protein's binding pocket, guiding the structure-based design of more potent and selective inhibitors. nih.gov For example, docking studies have helped rationalize the binding modes of piperidine-based ligands to the sigma-1 receptor (S1R), identifying key hydrophobic and polar interactions. nih.gov Physics-based methods like Free Energy Perturbation (FEP) offer a rigorous approach to accurately compute changes in binding affinity and stability resulting from specific mutations or modifications to a molecule. youtube.com

These computational approaches allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. By predicting the properties of virtual compounds like this compound and its analogs, scientists can better tailor structures for specific biological applications before committing to complex synthetic work.

Expanding the Scope of Derivatization Reactions for Diverse Analogs

The core fluorinated piperidine scaffold, once synthesized, serves as a versatile building block for a wide array of more complex molecules. Research is actively focused on expanding the portfolio of derivatization reactions to generate diverse chemical libraries for screening in pharmaceutical and agrochemical research.

The hydrogenation of functionalized fluoropyridines directly yields piperidines with retained functional groups, providing immediate handles for further modification. For example, ester-substituted fluoropiperidines, including amino acid derivatives, have been synthesized using this approach. nih.govacs.org The ester group in a molecule like this compound can be hydrolyzed to the corresponding carboxylic acid or reduced to a hydroxymethyl group. The piperidine nitrogen, once deprotected, is a key site for functionalization, allowing for the introduction of various substituents through N-alkylation or acylation reactions.

This strategy has been used to prepare fluorinated derivatives of well-known drugs. For instance, fluorinated analogs of methylphenidate (Ritalin), bupivacaine, and ropivacaine (B1680718) have been synthesized from the corresponding fluorinated piperidine intermediates. nih.gov These derivatizations demonstrate the utility of these building blocks in medicinal chemistry to fine-tune the properties of existing therapeutic agents. nih.gov Furthermore, strategies for the synthesis of enantioenriched fluorinated piperidines, often using a chiral auxiliary approach, open the door to creating stereochemically pure and complex drug candidates. nih.govacs.org

Starting Material Reaction Product Type Potential Application Reference(s)
Amide-substituted fluoropyridineHydrogenationFluorinated piperidine amideBioactive compound analogs acs.org
Ester-substituted fluoropyridineHydrogenation & in situ protectionProtected fluorinated piperidine esterVersatile synthetic intermediate nih.gov
Free NH fluoropiperidineN-acylation / N-alkylationFluorinated drug derivatives (e.g., ropivacaine analog)Medicinal chemistry, lead optimization nih.gov
Oxazolidine-substituted fluoropyridineDiastereoselective hydrogenation & cleavageEnantioenriched fluoropiperidineSynthesis of single-enantiomer drugs acs.org, nih.gov

Integration into Complex Polycyclic and Heterocyclic Systems

Fluorinated piperidines are not only valuable as standalone scaffolds but also as key components in the construction of more elaborate molecular architectures, such as polycyclic and fused heterocyclic systems. The defined stereochemistry and conformational preferences imparted by fluorine substituents can be exploited to control the three-dimensional structure of larger molecules.

The dearomatization-hydrogenation of fluoropyridines, which yields all-cis substituted piperidines, provides precursors with predictable stereochemistry. nih.gov This is crucial for building complex systems where relative stereochemistry is key to biological function. The conformational behavior of these fluorinated piperidines has been studied in detail, revealing a strong preference for the fluorine atom to occupy an axial position in many cases, which can be used to influence the shape of a larger molecular assembly. springernature.comnih.gov

The functional groups on the fluorinated piperidine ring serve as anchor points for ring-forming reactions. For example, the carboxylic acid ester and the nitrogen atom of this compound could be elaborated to participate in annulation reactions, leading to the formation of bicyclic structures like indolizidines or quinolizidines. Such scaffolds are prevalent in natural products and are of significant interest in drug discovery. The development of synthetic methods that allow for the incorporation of fluorinated heterocycles into these complex frameworks is a key area of future research, promising access to novel chemical space with unique biological properties. e-bookshelf.dewiley.com

Q & A

Basic Research Questions

Q. What are the key structural and functional features of Ethyl 4-fluoropiperidine-4-carboxylate?

  • Answer : The compound features a piperidine ring with a fluorine atom and an ethyl ester group at the 4-position. The fluorine atom enhances electronegativity, influencing reactivity and stability, while the ester group provides a handle for further derivatization. Its molecular formula is C₈H₁₄FNO₂ (or C₉H₁₆FNO₂ when considering hydrochloride salts), with a molecular weight of ~211.66 g/mol (for the hydrochloride form) . The fluorine atom increases metabolic stability, making it valuable in medicinal chemistry as a bioisostere for hydroxyl or hydrogen groups .

Q. What are the common synthetic routes for this compound?

  • Answer : A standard method involves fluorination of piperidine precursors. For example:

  • Step 1 : React 4-piperidone with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to introduce fluorine at the 4-position.
  • Step 2 : Esterification of the resulting 4-fluoropiperidine-4-carboxylic acid with ethanol under acidic conditions.
  • Step 3 : Purification via recrystallization or column chromatography .
  • Critical parameters : Low temperatures (e.g., −78°C) for fluorination to minimize side reactions, and anhydrous conditions to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal growth : Use slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
  • Data collection : Employ synchrotron radiation or Mo/Kα sources for high-resolution data.
  • Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement. For example, SHELX analysis confirmed the chair conformation of the piperidine ring and axial fluorine orientation in related fluoropiperidines .
    • Challenges : Fluorine’s low electron density complicates electron density maps. Anomalous scattering techniques (e.g., Cu-Kα radiation) may enhance resolution .

Q. What strategies optimize the fluorination step in synthesizing this compound?

  • Answer :

  • Reagent selection : DAST is cost-effective but moisture-sensitive; Deoxo-Fluor® offers higher selectivity for tertiary alcohols.
  • Solvent optimization : Use dichloromethane or THF to stabilize reactive intermediates.
  • Temperature control : Maintain −40°C to −78°C to suppress elimination byproducts.
  • Yield improvement : Add molecular sieves to scavenge HF byproducts .
    • Case study : A 2010 protocol achieved 85% yield using DAST at −78°C in anhydrous THF, followed by quenching with NaHCO₃ .

Q. How do computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Answer :

  • Lipophilicity (logP) : Calculated via software like MarvinSketch (logP ≈ 1.2), indicating moderate blood-brain barrier permeability.
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation; in silico tools (e.g., StarDrop) predict t₁/₂ > 2 hours in human liver microsomes.
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like kinase enzymes, highlighting hydrogen bonding with the fluorine and ester groups .

Q. What analytical techniques are essential for characterizing this compound purity?

  • Answer :

  • HPLC : Use a C18 column with UV detection at 210 nm; mobile phase = acetonitrile/water (70:30), 1 mL/min. Purity >98% is typical for pharmaceutical intermediates .
  • NMR : ¹⁹F NMR (δ −180 to −190 ppm) confirms fluorine incorporation; ¹H NMR resolves diastereotopic protons on the piperidine ring (e.g., δ 1.30 ppm for ethyl CH₃) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 212.1052 for [M+H]⁺) validates molecular weight .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (N95/P100) if dust or aerosols are generated .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste (UN 3077), and avoid aqueous washdowns .

Research Applications

Q. How is this compound used in kinase inhibitor development?

  • Answer : The piperidine scaffold is a core structure in kinase inhibitors (e.g., PI3K, JAK2). The fluorine atom enhances binding to ATP pockets via dipole interactions, while the ester allows prodrug strategies. For example, N-Boc-protected derivatives are intermediates in irreversible kinase inhibitors .

Q. What role does this compound play in PET tracer synthesis?

  • Answer : The fluorine-18 isotopologue is a precursor for ¹⁸F-labeled radiopharmaceuticals. Radiolabeling involves nucleophilic substitution (K₂CO₃/Kryptofix 222 in DMSO at 100°C), achieving RCY > 70% .

Data Contradictions and Limitations

  • Fluorination efficiency : Yields vary between DAST (70–85%) and Deoxo-Fluor® (90–95%) due to reagent purity and moisture levels .
  • Safety data gaps : Acute toxicity (LD₅₀) and ecotoxicity data are incomplete; assume OSHA Category 4 (oral) and handle with caution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-fluoropiperidine-4-carboxylate
Reactant of Route 2
Ethyl 4-fluoropiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.